Cas no 478049-04-6 (4-Bromo-2-(4-fluorophenyl)-5-(isopropylamino)-3(2H)-pyridazinone)

4-Bromo-2-(4-fluorophenyl)-5-(isopropylamino)-3(2H)-pyridazinone Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-2-(4-fluorophenyl)-5-(isopropylamino)-3(2H)-pyridazinone
- 4-bromo-2-(4-fluorophenyl)-5-[(propan-2-yl)amino]-2,3-dihydropyridazin-3-one
- Oprea1_761976
- 4-Bromo-2-(4-fluorophenyl)-5-(isopropylamino)-3(2H)-pyridazinone
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- MDL: MFCD02083237
- Inchi: 1S/C13H13BrFN3O/c1-8(2)17-11-7-16-18(13(19)12(11)14)10-5-3-9(15)4-6-10/h3-8,17H,1-2H3
- InChI Key: MMKNBXVJYWEWCU-UHFFFAOYSA-N
- SMILES: BrC1C(N(C2C=CC(=CC=2)F)N=CC=1NC(C)C)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 414
- XLogP3: 3
- Topological Polar Surface Area: 44.7
4-Bromo-2-(4-fluorophenyl)-5-(isopropylamino)-3(2H)-pyridazinone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB300303-100 mg |
4-Bromo-2-(4-fluorophenyl)-5-(isopropylamino)-3(2H)-pyridazinone; . |
478049-04-6 | 100 mg |
€221.50 | 2023-07-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664231-5mg |
4-Bromo-2-(4-fluorophenyl)-5-(isopropylamino)pyridazin-3(2H)-one |
478049-04-6 | 98% | 5mg |
¥537.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664231-1mg |
4-Bromo-2-(4-fluorophenyl)-5-(isopropylamino)pyridazin-3(2H)-one |
478049-04-6 | 98% | 1mg |
¥509.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664231-2mg |
4-Bromo-2-(4-fluorophenyl)-5-(isopropylamino)pyridazin-3(2H)-one |
478049-04-6 | 98% | 2mg |
¥536.00 | 2024-05-12 | |
abcr | AB300303-100mg |
4-Bromo-2-(4-fluorophenyl)-5-(isopropylamino)-3(2H)-pyridazinone; . |
478049-04-6 | 100mg |
€283.50 | 2025-02-13 |
4-Bromo-2-(4-fluorophenyl)-5-(isopropylamino)-3(2H)-pyridazinone Related Literature
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
Additional information on 4-Bromo-2-(4-fluorophenyl)-5-(isopropylamino)-3(2H)-pyridazinone
4-Bromo-2-(4-fluorophenyl)-5-(isopropylamino)-3(2H)-pyridazinone: A Comprehensive Overview
The compound 4-Bromo-2-(4-fluorophenyl)-5-(isopropylamino)-3(2H)-pyridazinone, identified by the CAS number 478049-04-6, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of pyridazinones, which are known for their unique structural properties and versatile reactivity. The presence of bromine, fluorine, and isopropylamino groups introduces a complex interplay of electronic and steric effects, making this compound a subject of interest in both academic and industrial settings.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 4-Bromo-2-(4-fluorophenyl)-5-(isopropylamino)-3(2H)-pyridazinone. Researchers have employed various strategies, including microwave-assisted synthesis and catalytic cross-coupling reactions, to optimize the production process. These methods not only enhance yield but also minimize environmental impact, aligning with the growing demand for sustainable chemical practices.
The structural features of this compound make it a promising candidate for pharmacological applications. Studies have shown that pyridazinone derivatives exhibit potent inhibitory effects against several enzymes associated with inflammatory and neurodegenerative diseases. Specifically, 4-Bromo-2-(4-fluorophenyl)-5-(isopropylamino)-3(2H)-pyridazinone has demonstrated selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammation pathways. This property positions the compound as a potential lead molecule for anti-inflammatory drug development.
In addition to its pharmacological significance, this compound has garnered attention in materials science. The incorporation of bromine and fluorine atoms imparts unique electronic properties to the molecule, making it suitable for applications in organic electronics. Recent research explores its potential as a building block for advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). The ability to tune its electronic characteristics through functional group modifications further enhances its versatility.
The synthesis of 4-Bromo-2-(4-fluorophenyl)-5-(isopropylamino)-3(2H)-pyridazinone involves a multi-step process that showcases the ingenuity of modern organic chemistry. Starting from readily available starting materials, the synthesis pathway incorporates key intermediates such as bromopyridines and fluorobenzene derivatives. The use of transition metal catalysts in critical steps ensures high selectivity and efficiency, underscoring the importance of catalysis in contemporary chemical synthesis.
From an environmental standpoint, understanding the fate and behavior of this compound is crucial. Studies on its degradation pathways under various conditions reveal that it undergoes rapid hydrolysis in aqueous environments, reducing its persistence in ecosystems. This characteristic is favorable for minimizing ecological risks associated with its use in industrial applications.
In conclusion, 4-Bromo-2-(4-fluorophenyl)-5-(isopropylamino)-3(2H)-pyridazinone stands as a testament to the progress in chemical innovation. Its unique structure, coupled with promising biological and electronic properties, positions it at the forefront of research across multiple disciplines. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to both scientific advancement and practical applications.
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